molecular formula C22H19ClN2O4 B2617816 Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946248-61-9

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No. B2617816
CAS RN: 946248-61-9
M. Wt: 410.85
InChI Key: HROJAQZWJXPGIM-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a 2-oxo group (a carbonyl group at the 2-position). It also has a 2-chlorobenzyl group attached at the 1-position of the pyridine ring, and a carboxamido group at the 3-position. The carboxamido group is further substituted with a benzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the 2-oxo group, and the 2-chlorobenzyl and carboxamido-benzoate substituents . Techniques such as NMR spectroscopy could be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the pyridine ring might undergo electrophilic aromatic substitution reactions . The 2-oxo group could potentially be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 2-oxo and carboxamido groups could impact the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Molecular Structure

Ethyl 4-(1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate and its related compounds have been synthesized and studied for various properties and applications in scientific research. For instance, Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate via Knoevenagel condensation, which was structurally confirmed by X-ray diffraction studies. This compound showed potential in antimicrobial and antioxidant activities, indicating its relevance in developing new therapeutic agents (Kumar et al., 2016).

Antimicrobial and Anti-oxidant Activities

The antimicrobial and anti-oxidant properties of related compounds have been a focus of research. For example, Desai et al. (2007) synthesized new quinazolines, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, demonstrating significant antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Catalysis and Chemical Reactions

In the realm of catalysis and novel reaction pathways, Zhu et al. (2003) explored the [4 + 2] annulation reactions, employing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon with N-tosylimines. This study expanded the scope of synthesizing highly functionalized tetrahydropyridines, showcasing the versatility of this compound analogs in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Electrochemical and Electrochromic Properties

Hu et al. (2013) synthesized donor–acceptor type monomers to investigate their electrochemical and electrochromic properties. The study highlights the impact of different acceptor groups on the electrochemical activity and fluorescence of these compounds, emphasizing their potential in materials science for applications like optical storage and sensors (Hu et al., 2013).

Mechanism of Action

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications (for example, in medicinal chemistry or materials science). If this compound shows promising biological activity, it could be investigated further for potential therapeutic uses .

properties

IUPAC Name

ethyl 4-[[1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-2-29-22(28)15-9-11-17(12-10-15)24-20(26)18-7-5-13-25(21(18)27)14-16-6-3-4-8-19(16)23/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROJAQZWJXPGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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